4-Methylbenzenesulfonate;3-methyl-2-[(3-methyl-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium
Overview
Description
4-Methylbenzenesulfonate;3-methyl-2-[(3-methyl-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium is a complex organic compound that features a combination of sulfonate and triazolopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonate;3-methyl-2-[(3-methyl-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonate;3-methyl-2-[(3-methyl-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., dichloromethane). The reaction conditions may vary, but typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .
Scientific Research Applications
4-Methylbenzenesulfonate;3-methyl-2-[(3-methyl-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Methylbenzenesulfonate;3-methyl-2-[(3-methyl-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl benzenesulfonate: A simpler sulfonate compound with similar chemical properties.
Ethyl benzenesulfonate: Another sulfonate derivative with comparable reactivity.
1,2,4-Triazole derivatives: Compounds with a similar triazole core, used in various chemical and biological applications.
Uniqueness
4-Methylbenzenesulfonate;3-methyl-2-[(3-methyl-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium is unique due to its combination of sulfonate and triazolopyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-methylbenzenesulfonate;3-methyl-2-[(3-methyl-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H30N8.2C7H8O3S/c1-42-34(40-44-32(28-19-11-5-12-20-28)23-30(38-36(42)44)26-15-7-3-8-16-26)25-35-41-45-33(29-21-13-6-14-22-29)24-31(39-37(45)43(35)2)27-17-9-4-10-18-27;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-24H,25H2,1-2H3;2*2-5H,1H3,(H,8,9,10)/q+2;;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFXJWNDFZLEIB-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=C2N=C(C=C(N2N=C1CC3=NN4C(=CC(=NC4=[N+]3C)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H44N8O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
929.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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